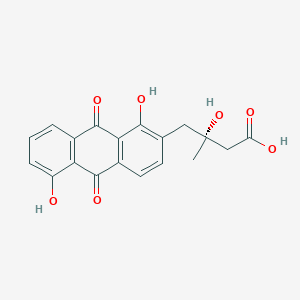
Fridamycin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fridamycin E is an anthraquinone.
Applications De Recherche Scientifique
Antibacterial Properties
Fridamycin E exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Research has demonstrated that both enantiomers of this compound (the natural (R)-form and the unnatural (S)-form) possess varying levels of antibacterial efficacy. In studies involving Escherichia coli, the natural (R)-enantiomer showed a minimum inhibitory concentration (MIC) of 8 µM against a Gram-positive strain, indicating its potential as an effective antibacterial agent .
Table 1: Antibacterial Activity of this compound
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| (R)-Fridamycin E | E. coli | 8 |
| (S)-Fridamycin E | E. coli | Not specified |
| Fridamycin D | Staphylococcus aureus | Comparable to this compound |
Synthesis and Structural Insights
The synthesis of this compound has been achieved through various methods, with a notable de novo asymmetric synthesis reported that required only nine steps from commercially available starting materials. Key transformations included Claisen rearrangement and Sharpless dihydroxylation, which are critical for establishing the compound's stereochemistry . This synthetic route not only provides access to both enantiomers but also facilitates further structural modifications that could enhance its biological activity.
Key Synthetic Steps:
- Claisen Rearrangement : A crucial step in forming the β-lactone intermediate.
- Sharpless Dihydroxylation : Used for introducing asymmetry.
- Cobalt-Catalyzed Epoxide Carbonylation : Important for generating β-hydroxyl carboxylic acids.
Therapeutic Potential
The anticancer properties of this compound are an area of active investigation. Its structural analogs have shown promising results in inhibiting tumor growth across various cancer cell lines while sparing normal cells . The molecular mechanisms underlying these effects involve the inhibition of specific protein kinases and phosphatases, which are critical in cell signaling pathways related to cancer progression .
Case Studies:
- Cytotoxicity Against Cancer Cells : Studies have indicated that this compound and its derivatives can induce apoptosis in cancer cells through the modulation of intracellular signaling pathways .
- Selectivity Towards Malignant Cells : The compound demonstrates a high selectivity index, making it a candidate for further development as a chemotherapeutic agent.
Agricultural Applications
In addition to its medical applications, this compound has been explored for use in agriculture as a biopesticide. Its antibacterial properties can be leveraged to protect crops from bacterial pathogens, thereby reducing reliance on synthetic pesticides . The ability to target specific pathogens while being less harmful to beneficial microorganisms presents an attractive alternative in sustainable agriculture.
Propriétés
Formule moléculaire |
C19H16O7 |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
(3R)-4-(1,5-dihydroxy-9,10-dioxoanthracen-2-yl)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C19H16O7/c1-19(26,8-13(21)22)7-9-5-6-11-15(16(9)23)18(25)10-3-2-4-12(20)14(10)17(11)24/h2-6,20,23,26H,7-8H2,1H3,(H,21,22)/t19-/m1/s1 |
Clé InChI |
MVEDBMGRQONWSQ-LJQANCHMSA-N |
SMILES |
CC(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |
SMILES isomérique |
C[C@@](CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |
SMILES canonique |
CC(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |
Synonymes |
fridamycin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















